N-(4-fluorobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(3-morpholinopropyl)acetamide hydrochloride
Description
This compound is a fluorinated benzo[d]thiazol derivative featuring a methylsulfonamido group and a morpholinopropyl side chain. The hydrochloride salt form enhances its solubility in aqueous media, which is critical for bioavailability in pharmacological applications. The 4-fluoro substitution on the benzothiazole ring likely improves lipophilicity and metabolic stability compared to non-fluorinated analogs, while the morpholinopropyl group contributes to its polar surface area, influencing binding interactions with biological targets .
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-[methyl(methylsulfonyl)amino]-N-(3-morpholin-4-ylpropyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN4O4S2.ClH/c1-21(29(2,25)26)13-16(24)23(8-4-7-22-9-11-27-12-10-22)18-20-17-14(19)5-3-6-15(17)28-18;/h3,5-6H,4,7-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWUJWLZHXAFIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N(CCCN1CCOCC1)C2=NC3=C(C=CC=C3S2)F)S(=O)(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClFN4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(3-morpholinopropyl)acetamide hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various research studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include acylation and substitution processes. The specific methodologies can vary, but they generally aim to achieve high purity and yield.
Biological Activity
The biological activity of this compound has been assessed through various in vitro studies focusing on its anticancer and anti-inflammatory properties.
Anticancer Activity
- Cell Proliferation Inhibition : Studies have shown that the compound significantly inhibits the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The MTT assay is commonly employed to evaluate cell viability, revealing that the compound reduces cell viability in a dose-dependent manner at concentrations ranging from 1 to 10 µM .
- Mechanism of Action : The compound appears to induce apoptosis and cell cycle arrest in cancer cells. Flow cytometry analyses indicate an increase in sub-G1 phase cells, suggesting apoptotic activity. Western blotting has confirmed the downregulation of key survival pathways such as AKT and ERK in treated cells .
- Migration Inhibition : The compound also exhibits anti-metastatic properties by inhibiting migration in scratch wound healing assays, further supporting its potential as an anticancer therapeutic .
Anti-inflammatory Activity
The compound's anti-inflammatory effects have been evaluated through its impact on inflammatory cytokines. Enzyme-linked immunosorbent assays (ELISA) have demonstrated a significant reduction in the levels of IL-6 and TNF-α in macrophage cultures treated with the compound . This suggests that it may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
Data Table: Biological Activity Summary
| Activity | Cell Line | Concentration (µM) | Effect |
|---|---|---|---|
| Cell Proliferation | A431 | 1 - 10 | Inhibition of growth |
| Apoptosis Induction | A549 | 1 - 10 | Increased sub-G1 phase cells |
| Cytokine Reduction | RAW264.7 | 5 | Decreased IL-6 and TNF-α levels |
| Migration Inhibition | A431/A549 | 5 | Reduced migration |
Case Studies
Recent studies have highlighted the efficacy of benzothiazole derivatives, including this compound, in preclinical models:
- Study on Cancer Cell Lines : A study reported that this compound inhibited cell proliferation and induced apoptosis in multiple human cancer cell lines, showcasing its potential as an anticancer agent .
- Inflammation Model : Another investigation demonstrated the compound's ability to reduce inflammatory markers in mouse macrophage models, indicating its dual role as an anti-inflammatory agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Compound A : 2-((4-Chlorophenyl)thio)-N-(3-(dimethylamino)propyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide Hydrochloride (CAS 1216418-08-4)
- Structure: Features a 6-nitrobenzo[d]thiazol core, a 4-chlorophenylthio group, and a dimethylaminopropyl chain.
- The dimethylaminopropyl group may confer weaker basicity than the morpholinopropyl group, affecting solubility and target interactions.
- Molecular Formula : C₂₀H₂₂Cl₂N₄O₃S₂ (MW: 501.5) .
Compound B : N-(4-(Chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide
- Structure : Contains a chloromethylthiazole ring and a phenylsulfonylacetamide moiety.
- The phenylsulfonyl group differs from the methylsulfonamido group in electronic effects; sulfonamides generally have stronger hydrogen-bonding capacity than sulfones.
- Synthesis: Prepared via coupling of 2-amino-4-(chloromethyl)thiazole with (phenylsulfonyl)acetic acid, highlighting the role of activating agents like HOBt and EDC .
Compound C : N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (CAS 338749-93-2)
- Structure: Includes a 2-chlorophenyl-substituted thiazole and a morpholinoacetamide side chain.
- Key Differences: The absence of fluorination reduces lipophilicity and may limit blood-brain barrier penetration compared to the target compound. The morpholino group in both compounds enhances solubility, but the target’s morpholinopropyl chain provides additional conformational flexibility .
Physicochemical and Pharmacokinetic Inferences
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Core Structure | 4-Fluorobenzo[d]thiazol | 6-Nitrobenzo[d]thiazol | Chloromethylthiazole | 4-(2-Chlorophenyl)thiazole |
| Key Substituents | -F, -N-methylmethylsulfonamido | -NO₂, -S-(4-ClPh) | -CH₂Cl, -SO₂Ph | -2-ClPh, -morpholino |
| Molecular Weight | Not provided | 501.5 | Not provided | Not provided |
| Solubility | High (hydrochloride salt) | Moderate (salt form) | Low (neutral sulfone) | Moderate (morpholino) |
| Metabolic Stability | Likely high (C-F bond) | Moderate (nitro reduction) | Low (reactive CH₂Cl) | Moderate (chlorophenyl) |
Q & A
Q. What are the optimal synthetic conditions for preparing this compound with high yield and purity?
The synthesis involves multi-step reactions requiring precise control of solvents, catalysts, and protective groups. Key steps include:
- Amide coupling : Use polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) to enhance solubility and reaction kinetics .
- Catalysts : Potassium carbonate (K₂CO₃) or triethylamine (TEA) for deprotonation and accelerating nucleophilic substitutions .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the final product .
- Yield optimization : Reflux conditions (60–80°C) and inert atmospheres (N₂/Ar) minimize side reactions .
Q. Which spectroscopic and analytical methods are critical for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify connectivity of the fluorobenzo[d]thiazole, morpholine, and acetamide moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and detection of isotopic patterns (e.g., chlorine/fluorine) .
- Infrared (IR) Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, sulfonamide S=O at ~1150 cm⁻¹) .
- Elemental Analysis : Validate purity (>95%) by matching calculated and observed C/H/N/S percentages .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound’s enzyme inhibition?
- Substituent variation : Replace the 4-fluoro group on the benzo[d]thiazole with other halogens (Cl, Br) or electron-withdrawing groups (NO₂) to assess electronic effects on binding .
- Morpholine ring modification : Substitute morpholine with piperazine or thiomorpholine to evaluate steric and hydrogen-bonding contributions .
- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to targets like kinase enzymes or G-protein-coupled receptors .
- In vitro assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., fluorescence-based kinase assays) .
Q. How should researchers resolve contradictions between in vitro potency and in vivo efficacy?
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding to identify bioavailability limitations .
- Isotopic labeling : Use ¹⁸F or ¹¹C isotopes for PET imaging to track compound distribution in animal models .
- Formulation optimization : Test solubility enhancers (e.g., cyclodextrins) or nanoparticle encapsulation to improve bioavailability .
Q. What strategies address discrepancies between cytotoxicity and therapeutic efficacy in cancer models?
- Dose-response studies : Establish a therapeutic window by comparing IC₅₀ values in cancer vs. normal cell lines (e.g., MCF-7 vs. HEK293) .
- Mechanistic studies : Use flow cytometry (Annexin V/PI staining) to differentiate apoptosis from necrosis and identify off-target effects .
- Combination therapy : Screen with standard chemotherapeutics (e.g., cisplatin) to evaluate synergistic effects .
Q. How can analytical methods for quantifying this compound in biological matrices be validated?
- HPLC-MS/MS parameters :
- Linearity : R² ≥ 0.99 over 1–1000 ng/mL range.
- Limit of Detection (LOD) : ≤0.5 ng/mL.
- Accuracy/Precision : ±15% deviation for intra-/inter-day replicates .
- Stability tests : Evaluate freeze-thaw cycles, short-term (24 hr, 25°C), and long-term (-80°C, 30 days) stability .
Methodological Considerations for Data Contradictions
Q. Conflicting solubility data in different solvent systems
- Problem : Discrepancies in DMSO vs. aqueous buffer solubility.
- Resolution : Use dynamic light scattering (DLS) to detect aggregation and revise protocols with co-solvents (e.g., 0.1% Tween-80) .
Q. Inconsistent biological activity across assay platforms
- Problem : Variability in enzyme inhibition between fluorescence and radiometric assays.
- Resolution : Validate assays with positive controls (e.g., staurosporine for kinase inhibition) and standardize ATP concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
